1,3-Dichloro-2-iodo-4-methoxybenzene
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Overview
Description
1,3-Dichloro-2-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H5Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific synthetic routes may involve the use of reagents such as iodine monochloride (ICl) and methoxybenzene derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the halogen substituents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce corresponding aldehydes or acids.
Scientific Research Applications
1,3-Dichloro-2-iodo-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-iodo-4-methoxybenzene involves its interactions with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dichloro-2-iodo-4-methoxybenzene include:
1,3-Dichloro-4-iodo-2-methoxybenzene: Another benzene derivative with similar substituents but different positions.
1,3-Dichloro-2-iodo-5-methoxybenzene: A positional isomer with the methoxy group at a different location.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
1,3-dichloro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDYNXNUAUJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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